L-Valine, 3-fluoro-

CAS No.:

Cat. No.: VC17901790

Molecular Formula: C5H10FNO2

Molecular Weight: 135.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C5H10FNO2 |

|---|---|

| Molecular Weight | 135.14 g/mol |

| IUPAC Name | (2R)-2-amino-3-fluoro-3-methylbutanoic acid |

| Standard InChI | InChI=1S/C5H10FNO2/c1-5(2,6)3(7)4(8)9/h3H,7H2,1-2H3,(H,8,9)/t3-/m1/s1 |

| Standard InChI Key | ZFUKCHCGMBNYHH-GSVOUGTGSA-N |

| Isomeric SMILES | CC(C)([C@@H](C(=O)O)N)F |

| Canonical SMILES | CC(C)(C(C(=O)O)N)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

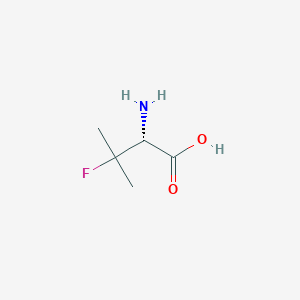

The molecular structure of 3-fluoro-L-valine (CHFNO) features a fluorine atom at the β-carbon of valine’s isopropyl side chain (Fig. 1). This substitution alters the side chain’s electronegativity and steric bulk compared to native valine. The fluorine atom’s strong inductive effect polarizes adjacent bonds, potentially influencing peptide backbone conformation and intermolecular interactions .

Table 1: Comparative Properties of Fluorinated Amino Acids

Electronic and Steric Effects

The β-fluorine in 3-fluoro-L-valine induces:

-

Electron withdrawal: Stabilizes adjacent carbocations in synthetic intermediates, facilitating nucleophilic substitutions .

-

Steric hindrance: The fluorine atom’s van der Waals radius (1.47 Å) slightly exceeds hydrogen (1.20 Å), creating localized steric effects that can modulate enzyme-substrate interactions .

-

Hydrogen bond potential: Fluorine’s electronegativity enhances its capacity to act as a hydrogen bond acceptor, potentially altering protein folding dynamics .

Synthetic Methodologies

Chemical Synthesis Routes

While no published protocols explicitly describe 3-fluoro-L-valine synthesis, established methods for analogous compounds suggest viable pathways:

2.1.1 Fluorination of Protected Valine Precursors

A hypothetical route involves:

-

Protecting L-valine’s α-amino group with tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.

-

Generating a β-ketovaline intermediate via oxidation.

-

Electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) .

-

Stereospecific reduction to yield the β-fluoro derivative.

Key challenges include controlling regioselectivity and preserving stereochemical integrity during fluorination .

2.1.2 Enzymatic Approaches

Recent advances in fluorine biocatalysis for 3-fluoro-L-alanine synthesis suggest transferable strategies:

-

Dehydrogenase-mediated amination: Recombinant alanine dehydrogenase from Vibrio proteolyticus catalyzes the reductive amination of 3-fluoropyruvate to (R)-3-fluoroalanine . Analogous enzymes acting on fluorinated α-ketoisovalerate could yield 3-fluoro-L-valine.

-

Cofactor recycling systems: Engineered formate dehydrogenases enable NAD(P)H regeneration, supporting scalable enzymatic synthesis .

Applications in Peptide and Protein Engineering

Conformational Control in Peptides

Fluorination at the β-position imposes conformational restrictions analogous to those observed in 3-fluoro-4-hydroxyproline :

-

Helical stabilization: Fluorine’s electronegativity may enhance intrahelical hydrogen bonding in α-helices.

-

β-Sheet modulation: Steric effects could disrupt extended sheet conformations, favoring turn structures.

Protease Resistance

Studies on 3-fluoro-L-alanine demonstrate that β-fluorination confers resistance to enzymatic degradation . Incorporating 3-fluoro-L-valine into therapeutic peptides may similarly enhance in vivo stability by:

-

Blocking protease recognition sites

-

Reducing substrate affinity through steric occlusion

Fluorine-Specific Interactions

The unique physicochemical profile of 3-fluoro-L-valine enables:

-

Hydrophobic interactions: Fluorinated side chains participate in fluorous phases, enabling novel protein-protein interactions.

-

F NMR probes: The fluorine atom serves as a sensitive NMR reporter for studying protein dynamics .

Research Frontiers and Challenges

Enzymatic Incorporation into Proteins

While cell-free systems successfully incorporate 3-fluoro-L-alanine into peptides , expanding this to 3-fluoro-L-valine requires:

-

Engineering aminoacyl-tRNA synthetases with expanded substrate specificity

-

Optimizing ribosomal machinery to accommodate bulkier fluorinated residues

Biomedical Applications

Preliminary data from fluorinated proline derivatives suggest potential therapeutic roles for 3-fluoro-L-valine in:

-

Anticancer peptides: Enhanced stability and tumor-targeting via fluorine-mediated interactions

-

Antimicrobial agents: Disruption of bacterial cell wall synthesis through altered peptidoglycan analogs

Synthetic Biology Platforms

Integrating 3-fluoro-L-valine biosynthesis into microbial hosts could enable de novo production of fluorinated biotherapeutics. Key requirements include:

-

Heterologous expression of fluorine-specific enzymes

-

Metabolic engineering to bypass fluorine toxicity

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume